6,7-Di(furan-2-yl)pteridin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
30146-31-7 |
|---|---|
Molecular Formula |
C14H9N5O2 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
6,7-bis(furan-2-yl)pteridin-4-amine |
InChI |
InChI=1S/C14H9N5O2/c15-13-12-14(17-7-16-13)19-11(9-4-2-6-21-9)10(18-12)8-3-1-5-20-8/h1-7H,(H2,15,16,17,19) |
InChI Key |
MMALGJYZICAEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N=CN=C3N=C2C4=CC=CO4)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6,7 Di Furan 2 Yl Pteridin 4 Amine
Established Synthetic Pathways for the Pteridine (B1203161) Core Structure
The construction of the pteridine ring system, chemically known as pyrazino[2,3-d]pyrimidine, can be achieved through two primary strategic approaches: building the pyrazine (B50134) ring onto a pyrimidine (B1678525) precursor or, less commonly, forming the pyrimidine ring on a pre-existing pyrazine. thieme-connect.denih.govnih.gov
The most prevalent and versatile method for pteridine synthesis begins with a suitably substituted pyrimidine, typically a 4,5-diaminopyrimidine (B145471). thieme-connect.de The pyrazine ring is then formed by annulation, which involves a condensation reaction with a 1,2-dicarbonyl compound. nih.gov
One of the classic and most widely used methods is the Gabriel-Isay condensation . nih.gov This reaction involves the cyclocondensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or a substituted derivative like benzil. nih.govorientjchem.org The reaction is initiated by the nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by cyclization and dehydration to form the aromatic pyrazine ring fused to the initial pyrimidine. nih.gov When an unsymmetrical dicarbonyl compound is used, a mixture of 6- and 7-substituted pteridine isomers can be formed, posing a challenge for regioselectivity. thieme-connect.descielo.org.za
Another significant pyrimidine-based approach is the Timmis reaction . This method avoids the potential for isomerism seen in the Gabriel-Isay synthesis by using a 5-nitroso-6-aminopyrimidine as the starting material. herts.ac.uknih.gov The reaction proceeds via condensation with a compound containing an active methylene (B1212753) group, such as a ketone or nitrile. nih.govorientjchem.org The mechanism involves an initial condensation between the amino group and the carbonyl, followed by a cyclization step involving the nitroso group, which ultimately forms the pyrazine ring in a regioselective manner. nih.gov
Table 1: Key Pyrimidine-Based Synthetic Reactions for Pteridine Core
| Reaction Name | Pyrimidine Precursor | Reagent | Key Feature |
|---|---|---|---|
| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine | 1,2-Dicarbonyl Compound (e.g., Glyoxal) | Widely applicable; potential for isomeric mixtures with unsymmetrical dicarbonyls. thieme-connect.denih.gov |
| Timmis Reaction | 5-Nitroso-6-aminopyrimidine | Compound with active methylene group | Offers high regioselectivity, avoiding isomeric products. herts.ac.uknih.gov |
An alternative, though less frequently employed, route to the pteridine core starts with a substituted pyrazine. thieme-connect.denih.gov In this strategy, the pyrimidine ring is constructed onto the pyrazine framework. This typically involves using a 2,3-diaminopyrazine (B78566) or a pyrazine with functional groups that can be elaborated into the pyrimidine ring. researchgate.netnih.gov For instance, an aminopyrazine derivative can be reacted with a one-carbon source, such as orthoformate, to form the additional heterocyclic ring. nih.gov This approach can be advantageous when the desired substitution pattern on the pyrazine portion of the molecule is more easily accessible than the corresponding pyrimidine precursor. nih.govnih.gov
Regioselective Introduction of Furan-2-yl Substituents at Pteridine C6 and C7 Positions
To synthesize 6,7-di(furan-2-yl)pteridin-4-amine specifically, the most direct approach is a Gabriel-Isay condensation. This involves the reaction of 4-amino-5,6-diaminopyrimidine with a specific 1,2-dicarbonyl compound, 1,2-di(furan-2-yl)ethane-1,2-dione .
The key to achieving the desired 6,7-disubstitution pattern without the formation of isomers lies in the symmetrical nature of the diketone. Since both carbonyl groups are flanked by identical furan-2-yl substituents, the initial nucleophilic attack can occur at either carbonyl carbon without affecting the final substitution pattern of the pteridine product. The reaction proceeds by condensation and subsequent dehydration to yield the 6,7-di(furan-2-yl)pteridine core. nih.gov A similar reaction has been successfully used to synthesize the analogous 6,7-di(furan-2-yl)pteridine-2,4(1H,3H)-dione from 5,6-diaminouracil (B14702) and 1,2-di(furan-2-yl)ethane-1,2-dione. mdpi.com
Other methods, such as palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), have been used to introduce a furan-2-yl group at the C6 position of a pre-formed pteridine ring. scielo.org.zaresearchgate.net However, for the synthesis of the 6,7-disubstituted target, such a strategy would be more complex, likely requiring a di-halogenated pteridine and a two-fold coupling reaction. Therefore, the condensation of the appropriately substituted diaminopyrimidine and diketone remains the most efficient and regioselective method. nih.govmdpi.com
Optimization of Reaction Conditions for Enhanced Synthesis Yield and Purity
Optimizing the synthesis of pteridine derivatives is crucial for improving reaction efficiency and product quality. Several factors can be fine-tuned to enhance the yield and purity of this compound.
Reaction Time and Temperature: Conventional heating methods for pteridine synthesis often require long reaction times of several hours under reflux. herts.ac.uk The application of microwave irradiation has been shown to dramatically reduce reaction times to as little as 12-22 minutes, while also increasing yields significantly. herts.ac.uk
Solvents and Catalysts: The choice of solvent and catalyst is critical. The Gabriel-Isay condensation is often carried out in solvents like ethanol (B145695) or acetic acid. herts.ac.ukorientjchem.org The reaction can be catalyzed by acid or base, and the optimal conditions depend on the specific substrates. nih.govorientjchem.org
Purification: Pteridines are often crystalline solids with high melting points and poor solubility in common solvents, which can complicate purification. thieme-connect.denih.gov Common techniques for purification include recrystallization, where solvent choice is key, and column chromatography. mdpi.com For the analogous 6,7-di(furan-2-yl)pteridine-2,4(1H,3H)-dione, a combination of flash column chromatography followed by vacuum sublimation was used to obtain the pure product. mdpi.com High-performance liquid chromatography (HPLC) is another powerful tool for both analysis and purification of pteridine derivatives. thieme-connect.com
Derivatization Strategies for Structural Modification of this compound
Once synthesized, this compound can be further modified to explore structure-activity relationships for various applications. The pteridine ring system contains several nitrogen atoms that serve as sites for chemical modification. herts.ac.ukstrath.ac.uk
The nitrogen atoms within the pteridine scaffold (N1, N3, N5, N8) and the exocyclic amino group at the C4 position are potential sites for derivatization. herts.ac.uknih.gov N-alkylation is a common transformation used to modify the properties of heterocyclic compounds. acs.org
The ring nitrogen atoms can be alkylated using alkyl halides under basic conditions. nih.govacs.org This has been demonstrated in the synthesis of various pteridinone derivatives where alkyl groups were introduced at ring nitrogens late in the synthetic sequence. nih.govacs.org Similarly, the exocyclic 4-amino group could potentially be alkylated or acylated. However, achieving selectivity between the different nitrogen atoms can be a challenge and may require the use of protecting groups or carefully controlled reaction conditions. herts.ac.uk The relative nucleophilicity of the nitrogen atoms will influence the site of reaction, with the exocyclic amino group and the pyrazine ring nitrogens being likely targets for electrophilic attack.
Functionalization of the Furan (B31954) Rings
The chemical reactivity of the furan rings in this compound is a critical aspect for generating structural diversity. Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene. chemicalbook.compearson.com The preferred sites for electrophilic attack on an unsubstituted furan ring are the C2 and C5 positions, as the cationic intermediate formed by attack at these positions is better stabilized by resonance. chemicalbook.comquora.com
When attached to the electron-deficient pteridine core, the reactivity of the furan rings in this compound is expected to be modulated. The pteridine system exerts an electron-withdrawing effect, which may decrease the nucleophilicity of the furan rings, making them less reactive towards electrophiles compared to simple furans. However, functionalization should still be feasible under appropriate conditions. Potential electrophilic substitution reactions that could be explored for the functionalization of the furan moieties include:
Nitration: Introduction of a nitro group, which can serve as a handle for further transformations.
Halogenation: Incorporation of halogen atoms (Br, Cl, I) which can act as leaving groups for cross-coupling reactions.
Friedel-Crafts Acylation and Alkylation: Attachment of acyl and alkyl groups to modify the steric and electronic properties of the molecule.
Formylation: Introduction of an aldehyde group using methods like the Vilsmeier-Haack reaction.
While direct experimental data on the functionalization of the furan rings for this compound is not extensively documented in publicly available literature, the general principles of furan chemistry suggest that such modifications are synthetically accessible. chemicalbook.compearson.com The development of these reactions would provide a powerful tool for creating a diverse library of analogs for biological screening.
Synthesis of Analogs for Structure-Activity Relationship Elucidation
The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity (SAR). For the this compound scaffold, the synthesis of analogs can be approached by modifying the substituents on the furan rings, altering the furan rings themselves for other heterocycles, or by making changes to the pteridine core.
Studies on related 6,7-diaryl-pteridine derivatives have provided valuable insights into the SAR of this class of compounds, particularly in the context of their anthelmintic and nematocidal activities. nih.govresearchgate.netresearchgate.netnih.gov These studies have systematically explored the impact of various substituents on the biological efficacy.
For instance, a series of 6,7-diaryl-pteridines were synthesized from the corresponding diaminopyrimidines and aromatic aldehydes to investigate their anthelmintic properties. nih.govresearchgate.net The in vitro activity of these compounds was tested against various nematode species, revealing that the nature of the substituent on the aryl rings plays a crucial role in their activity. Notably, pteridine derivatives with p-bromophenyl substituents at the 6 and 7 positions showed significant in vitro nematocidal activity. researchgate.net
Further modifications have included alterations to the pteridine core itself, such as the introduction of thioxo or dithione functionalities at the C2 and C4 positions. researchgate.net The synthesis and biological evaluation of analogs like 6,7-di-(2′-thienyl)-4(3H)-thioxo-pteridine demonstrate that the aryl groups can be replaced by other heteroaryl rings to probe different chemical spaces. researchgate.net
The synthesis of these analogs often follows established routes for pteridine synthesis, such as the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. researchgate.net For this compound analogs, this would involve the reaction of 4,5-diaminopyrimidin-4-amine with 1,2-di(furan-2-yl)ethane-1,2-dione. Variations in the starting materials allow for the introduction of diverse substituents. Modern cross-coupling techniques, such as Negishi coupling, have also been employed to introduce aryl and heteroaryl groups at the 6-position of the pteridine ring, offering another versatile method for analog synthesis. scielo.org.za
The table below summarizes representative analogs of 6,7-diaryl/diheteroaryl pteridines and the focus of their SAR studies.
| Pteridine Core | Substituent at C6 | Substituent at C7 | Focus of SAR Study | Reference(s) |
| Pteridin-4-amine | Furan-2-yl | Furan-2-yl | Core Compound | N/A |
| Pteridine | p-Bromophenyl | p-Bromophenyl | Nematocidal activity | researchgate.net |
| 2,4-Pteridinedithione | p-Bromophenyl | p-Bromophenyl | In vivo anthelmintic activity | researchgate.net |
| 4(3H)-Thioxo-pteridine | 2'-Thienyl | 2'-Thienyl | Nematocidal activity | researchgate.net |
| Pteridine-2,4(1H,3H)-dione | Furan-2-yl | Furan-2-yl | Bio-organic semiconductors | mdpi.com |
| Pterin (2-amino-4-oxo) | Furan-2-yl | - | Synthesis methodology | scielo.org.za |
These examples underscore the importance of synthesizing a diverse range of analogs to map the SAR of the this compound scaffold, which is essential for optimizing its properties for potential therapeutic applications.
Molecular Pharmacology and Biological Activities of 6,7 Di Furan 2 Yl Pteridin 4 Amine
Investigation of Primary Molecular Targets and Binding Interactions
The biological effects of a compound are intrinsically linked to its interactions with specific molecular targets within a biological system. For 6,7-di(furan-2-yl)pteridin-4-amine, research into its primary molecular targets is crucial to elucidating its mechanism of action.
Enzymatic Inhibition Profiles
While specific enzymatic inhibition data for this compound is not extensively detailed in publicly available literature, the broader class of pteridine (B1203161) derivatives has been recognized for its role as enzyme inhibitors. For instance, pteridine analogues are known to inhibit 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), a key enzyme in the folate biosynthesis pathway. scispace.com This pathway is essential for the survival of many microorganisms, making its inhibition a target for antimicrobial drug development.
Furthermore, a related compound, 6,7-bis(4-aminophenyl)pteridine-2,4-diamine, has been identified as an inhibitor of dihydrofolate reductase (DHFR), another critical enzyme in folate metabolism. researchgate.net Although this compound differs in its substituent groups, it highlights the potential of the pteridine scaffold to interact with and inhibit key enzymatic targets. The sulfonamides, a well-known class of antibacterial drugs, also act by inhibiting an enzyme in the folate pathway, dihydropteroate (B1496061) synthase (DHPS). scispace.com
Future research is necessary to determine the specific enzymatic inhibition profile of this compound and to quantify its potency against various enzymes.
Receptor Binding and Modulation Studies
Information regarding the direct binding of this compound to specific cellular receptors is currently limited in published research. However, the diverse biological activities reported for other pteridine-based molecules suggest that receptor interactions are a plausible mechanism of action. For example, certain quinazoline (B50416) derivatives, which share a heterocyclic core structure with pteridines, have been identified as potent inverse agonists of the histamine (B1213489) H4 receptor. researchgate.net Additionally, some purine (B94841) and imidazo[4,5-c]pyridine derivatives, which are structurally related to pteridines, have been developed as selective A2A adenosine (B11128) receptor antagonists. acs.org
Given the structural similarities, it is conceivable that this compound could interact with one or more receptor types, thereby modulating their activity and downstream signaling. Further investigation through receptor binding assays and molecular modeling is required to identify any such interactions and to understand their functional consequences.
Cellular Signaling Pathway Interventions
The activation of signaling cascades, often initiated by receptor binding or enzyme inhibition, is a fundamental process through which compounds exert their biological effects. Crosslinking of Fc receptors on immune cells, for instance, triggers a signaling cascade involving tyrosine kinases like Syk kinase, leading to the release of inflammatory mediators. google.com
While direct evidence of this compound intervening in specific cellular signaling pathways is not yet available, the known activities of related compounds provide some clues. For example, some small organic compounds have been shown to trigger cell signaling pathways that are required for neurite outgrowth and neuronal survival. nih.gov The potential for this compound to modulate cellular signaling warrants further investigation to fully comprehend its pharmacological profile.
Evaluation of Biological Activity Spectrum of this compound and its Derivatives
The structural features of this compound, particularly the presence of the furan (B31954) and pteridine moieties, suggest a potential for a range of biological activities.
Antimicrobial Efficacy and Mechanisms of Action
The development of new antimicrobial agents is a critical area of research. While specific data on the antimicrobial efficacy of this compound is not readily found, the constituent chemical groups have been associated with antimicrobial properties in other molecules. For instance, various imidazole (B134444) derivatives have demonstrated antibacterial and antifungal activities. neu.edu.tr The search for novel antimicrobial peptides (AMPs) and their synthetic mimics is an active field, with a focus on their ability to disrupt bacterial cell membranes. nih.gov
The potential for this compound to exhibit antimicrobial activity is an area that merits exploration, including screening against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).
Antineoplastic Potential and Cell Line Specificity
The search for novel anticancer agents is a cornerstone of medicinal chemistry. Pteridine-based derivatives have shown promise in this area. For example, some purine/pteridine-based compounds have been investigated as dual inhibitors of EGFR and BRAF, two key proteins involved in cancer cell proliferation. researchgate.net A thesis on bicyclic acylguanidine bioisosteres for tuberculosis also explored pteridine derivatives, indicating the versatility of this scaffold. uow.edu.au
The antineoplastic potential of this compound remains to be specifically evaluated. Future studies should involve screening this compound against a variety of cancer cell lines to assess its cytotoxic and antiproliferative effects and to identify any cell line specificity.
Anti-inflammatory and Antioxidant Modulations
Pteridine derivatives are recognized for their potential to modulate inflammatory pathways and combat oxidative stress. ijrpr.comnih.govtandfonline.com The complex interplay between inflammation and oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making compounds with dual-target capabilities particularly attractive. nih.govtandfonline.com
Anti-inflammatory Activity:
The pteridine scaffold is a core component of methotrexate, a widely used anti-inflammatory and immunosuppressive drug. tandfonline.com This has spurred research into novel pteridine-containing compounds as anti-inflammatory agents. ijrpr.comresearchgate.net Studies on various pteridine derivatives have demonstrated their efficacy in reducing inflammation. For instance, certain 2,4-diaminopteridine (B74722) derivatives have shown potent anti-inflammatory activity in rat models of colitis. nih.gov Specifically, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine exhibited a significant reduction in edema, surpassing the effect of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in one study. tandfonline.com The anti-inflammatory effects of pteridines are often attributed to their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. nih.gov
While direct experimental validation for this compound is not available, the established anti-inflammatory properties of the pteridine core suggest that this compound could exhibit similar activities. The furan rings at positions 6 and 7 may influence this activity through their electronic and steric properties, potentially affecting the molecule's interaction with biological targets.
Antioxidant Activity:
Reactive oxygen species (ROS) are key contributors to inflammation and cellular damage. nih.govtandfonline.com The pteridine ring system has been a focus for the development of novel antioxidants. nih.govtandfonline.com A number of N-substituted 2,4-diaminopteridines have demonstrated potent radical-scavenging activity in various assays. nih.govtandfonline.com For example, several derivatives have shown significant efficacy in inhibiting lipid peroxidation. nih.govtandfonline.com
The antioxidant potential of this compound can be inferred from the properties of its constituent heterocycles. Furan-containing compounds have been investigated for their antioxidant capabilities. The furan nucleus can act as an effective scavenger of free radicals. Therefore, the presence of two furan moieties in the structure of this compound suggests a potential for significant antioxidant activity.
A summary of relevant findings for related pteridine derivatives is presented in the table below:
| Compound Class | Biological Activity | Key Findings | Reference |
| N-substituted 2,4-diaminopteridines | Antioxidant | Potent radical-scavenging activity and inhibition of lipid peroxidation. | nih.govtandfonline.com |
| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | Anti-inflammatory | 60% greater reduction of edema in a rat paw model compared to indomethacin. | tandfonline.com |
| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines | Anti-inflammatory | Inhibition of pro-inflammatory cytokines TNF-α and IL-6. | nih.gov |
Neuroprotective Effects and Neuronal Plasticity Contributions
The neuroprotective potential of pteridine derivatives is an emerging area of interest, given the role of neuroinflammation and oxidative stress in neurodegenerative diseases. While specific studies on the neuroprotective effects of this compound are not currently available, the known anti-inflammatory and antioxidant properties of the pteridine scaffold suggest a plausible role in neuroprotection.
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory mediators, is a common feature of neurodegenerative disorders. By inhibiting the production of inflammatory cytokines, pteridine derivatives could potentially mitigate neuroinflammatory processes. Similarly, their ability to scavenge reactive oxygen species could protect neurons from oxidative damage, a key factor in neuronal cell death.
The contribution of pteridines to neuronal plasticity is a more speculative area. However, by protecting neurons from inflammatory and oxidative insults, these compounds could indirectly support the maintenance and function of neural circuits. Further research is needed to directly investigate the effects of this compound and related compounds on neuronal survival, synaptic function, and other aspects of neuronal plasticity.
Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Scaffold
The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the pteridine ring. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective compounds.
The general SAR for pteridine-based compounds can be summarized as follows:
Position 4: The amino group at position 4 is a common feature in many biologically active pteridines and is often crucial for their interaction with target proteins.
Positions 2: Substitution at the 2-position can significantly modulate activity. For example, in the 2,4-diaminopteridine series, various substitutions have been shown to influence antioxidant and anti-inflammatory properties. nih.govtandfonline.com
Positions 6 and 7: The substituents at these positions are critical determinants of the compound's biological profile. In the case of this compound, the two furan rings are expected to play a significant role in its activity. The electron-rich nature of the furan ring could influence the electronic properties of the entire pteridine system. Furthermore, the size and orientation of the furan rings will affect how the molecule fits into the binding pockets of its biological targets.
While a specific SAR study for the this compound scaffold is not available, studies on related 6,7-disubstituted pteridines and other heterocyclic systems provide valuable insights. For instance, research on 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles has demonstrated that modifications at these positions can significantly impact kinase inhibitory activity.
A predictive study using machine learning models has suggested that this compound may possess antimicrobial properties. This prediction further highlights the potential for diverse biological activities based on the specific substitution pattern of the pteridine core.
Advanced Computational and Theoretical Characterization of 6,7 Di Furan 2 Yl Pteridin 4 Amine
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of complex molecules like 6,7-Di(furan-2-yl)pteridin-4-amine. herts.ac.uk DFT calculations can determine the optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). herts.ac.ukresearchgate.net
The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. herts.ac.uk For the pteridine (B1203161) core, DFT studies have been used to analyze structural, vibrational, and electronic characteristics, often in conjunction with spectroscopic methods like FT-IR, Raman, and UV-Vis spectroscopy. herts.ac.uk Such analyses for this compound would reveal how the furan (B31954) substituents modulate the electron distribution across the pteridine ring system, which is inherently electron-deficient and activated for nucleophilic attack. herts.ac.uk These computational insights are crucial for understanding reaction mechanisms and designing derivatives with tailored electronic properties.
Table 1: Illustrative Quantum Chemical Descriptors for a Heterocyclic Compound Note: This table presents example data typical of quantum chemical calculations for illustrative purposes.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capacity |
| LUMO Energy | -1.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity & Kinetic stability |
| Dipole Moment | 3.5 D | Molecular polarity |
| Electron Affinity | 1.5 eV | Energy change upon gaining an electron |
Molecular Modeling and Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ijfmr.comnih.gov This method is pivotal in structure-based drug design for identifying potential biological targets for this compound and understanding the molecular basis of its activity.
The process begins with obtaining the three-dimensional structures of the ligand, optimized using tools like Hyperchem, and the target protein, often sourced from the Protein Data Bank (PDB). ijfmr.com The active site of the protein can be identified using servers like CASTp. ijfmr.com Docking simulations, performed with software such as AutoDock, employ algorithms like the Lamarckian genetic algorithm to explore various binding conformations of the ligand within the active site. ijfmr.com
The results are evaluated based on scoring functions that estimate the binding affinity, typically expressed in kcal/mol, and analysis of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site. nih.govresearchgate.net For instance, docking studies on other pteridine derivatives have identified critical interactions with residues such as ASP40, PHE42, and LYS46 in their respective binding sites. ijfmr.com Such simulations for this compound could predict its binding mode and affinity for various targets, such as kinases or reductases, providing a rationale for its potential therapeutic effects. ijfmr.comresearchgate.net
Table 2: Example Docking Simulation Results for a Pteridine Derivative Note: This table is a representative example of docking simulation data.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Dihydrofolate Reductase | -8.5 | ASP27, ILE50, PHE31 | H-Bond, Hydrophobic |
| Pteridine Reductase 1 | -9.2 | SER111, TYR194, TRP221 | H-Bond, Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govacs.org These studies are vital for understanding which structural features of a molecule like this compound are crucial for its activity and for designing more potent analogs.
In a 3D-QSAR study, a set of structurally related compounds with known activities (the training set) are spatially aligned. acs.org CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA evaluates additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that correlates variations in these fields with changes in biological activity. acs.org
The predictive power of the resulting model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov The models generate 3D contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov For pyrimidine-based compounds, CoMFA and CoMSIA models have successfully established structure-activity relationships, providing valuable information on favorable and unfavorable positions for chemical substitutions. nih.gov
Table 3: Statistical Validation Parameters for a Sample 3D-QSAR Model Note: This table illustrates typical statistical results from a CoMFA/CoMSIA study.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predicted r² (External Test Set) | Standard Error of Estimate (SEE) | F-statistic |
|---|---|---|---|---|---|
| CoMFA | 0.722 | 0.983 | 0.870 | 0.15 | 145.2 |
Application of Machine Learning Algorithms for Antimicrobial Activity Prediction and Compound Classification
Machine learning (ML) has emerged as a transformative tool in drug discovery, capable of predicting the biological activities of novel compounds from their chemical structures. researchgate.net For a molecule like this compound, ML models can be trained to predict its potential as an antimicrobial agent and classify it based on its structural features. researchgate.netfrontiersin.org
The foundation of any ML model in cheminformatics is the numerical representation of molecules, a process known as feature engineering. mdpi.com This involves calculating a wide array of molecular descriptors that encode the structural, physicochemical, and electronic properties of a compound. nih.gov
Software like AlvaDesc and VolSurf+ can generate thousands of descriptors, which can be categorized as: mdpi.comnih.gov
1D Descriptors: Molecular weight, atom counts, bond counts.
2D Descriptors: Topological indices, molecular fingerprints that represent substructures. researchgate.net
3D Descriptors: Properties derived from the 3D conformation, such as molecular surface area, volume, and shape descriptors. mdpi.com
These descriptors capture diverse aspects of the molecule, from its size and shape to its hydrophobicity and electrostatic potential distribution. mdpi.com The selection of the most relevant descriptors is a critical step to avoid model overfitting and to build robust predictive models. nih.gov
Table 4: Examples of Molecular Descriptor Categories Used in ML Models
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Constitutional Descriptors | Molecular Weight, Number of N and O atoms | Basic molecular composition and size |
| Topological Descriptors | Wiener Index, Balaban Index | Atomic connectivity and branching |
| Geometrical Descriptors | 3D-MoRSE, WHIM descriptors | 3D arrangement of atoms |
| Hydrophobic Descriptors | LogP, Ghose-Crippen LogP | Lipophilicity and water/oil partitioning |
| Electronic Descriptors | Dipole moment, Polarizability | Electron distribution |
Once descriptors are calculated, various ML algorithms can be employed to build predictive models. researchgate.net Common algorithms for classification tasks (e.g., active vs. inactive antimicrobial) include Random Forest, Support Vector Machines (SVM), Gradient Boosting, and Deep Neural Networks. researchgate.net
The model is developed using a training dataset of compounds with known antimicrobial activity. researchgate.net A crucial step is rigorous validation to ensure the model's predictive power and generalizability to new, unseen compounds. nih.gov A standard method is k-fold cross-validation, where the dataset is split into 'k' subsets, with the model being trained on k-1 subsets and tested on the remaining one, a process repeated 'k' times. researchgate.netnih.gov
The performance of the model is evaluated using several statistical metrics: nih.gov
Accuracy: The proportion of correct predictions.
Area Under the Receiver Operating Characteristic Curve (AUC): A measure of the model's ability to distinguish between classes. An AUC of 1.0 represents a perfect model, while 0.5 indicates a random guess.
Matthews Correlation Coefficient (MCC): A robust metric for binary classification, especially with imbalanced datasets, ranging from -1 to +1.
For antimicrobial prediction, ML models have achieved accuracies upwards of 80-90% on test datasets, demonstrating their utility in rapidly screening large chemical libraries to identify promising new candidates. researchgate.netnih.gov
Table 5: Performance of Different Machine Learning Models in Antimicrobial Prediction Note: This table shows representative performance metrics for various ML algorithms.
| Machine Learning Algorithm | Accuracy | AUC | MCC |
|---|---|---|---|
| Extreme Gradient Boosting | 0.82 | 0.88 | 0.65 |
| Random Forest | 0.81 | 0.89 | 0.63 |
| Deep Neural Network | 0.80 | 0.85 | 0.61 |
Preclinical Assessment of 6,7 Di Furan 2 Yl Pteridin 4 Amine Bioactivity
In Vitro Pharmacological Profiling in Relevant Cell Lines
Comprehensive searches of scientific literature and databases did not yield specific in vitro pharmacological data for 6,7-di(furan-2-yl)pteridin-4-amine. While the broader class of pteridine (B1203161) derivatives has been evaluated for various biological activities, including antitumor and anti-inflammatory effects, experimental results for this particular compound are not publicly available. nih.govtandfonline.comorientjchem.orgresearchgate.net
Cytotoxicity and Proliferation Assays
There is no published experimental data concerning the cytotoxic or anti-proliferative effects of this compound on any cell lines. Studies on related 6,7-disubstituted pteridine compounds have shown that modifications to this core structure can lead to significant antitumor properties, but specific assays for the title compound have not been reported. nih.govtbzmed.ac.ir
Apoptosis Induction and Cell Cycle Perturbation Studies
No specific studies on the ability of this compound to induce apoptosis or cause cell cycle perturbations have been found in the reviewed literature. While other heterocyclic compounds, including some pteridine derivatives, are known to arrest the cell cycle and trigger apoptosis in cancer cells, this has not been experimentally verified for this compound. tandfonline.com
Enzyme Activity Modulation in Cellular Contexts
There is no available research detailing the modulation of specific enzymes by this compound in cellular contexts. The pteridine scaffold is known to be a "privileged structure" in medicinal chemistry, with various derivatives targeting enzymes such as kinases and lipoxygenases. herts.ac.uknih.gov For instance, certain 6,7-disubstituted-2,4-diaminopteridines have been identified as PI3 kinase inhibitors. nih.gov However, the specific enzymatic targets, if any, of this compound remain uninvestigated.
In Vivo Efficacy Studies in Preclinical Disease Models
Animal Models of Microbial Infection
Direct in vivo experimental studies assessing the efficacy of this compound in animal models of microbial infection have not been reported. However, the compound has been identified through computational methods as a potential antimicrobial agent. A machine learning-based study designed to predict novel antimicrobial compounds screened a large chemical database and identified this compound as a candidate with a very high probability score of having antibacterial activity. researchgate.net This in silico prediction suggests that the compound may warrant future experimental investigation, including in vivo studies. researchgate.net
| Compound Name | Prediction Model | Predicted Activity | Probability Score | Source |
|---|---|---|---|---|
| This compound | Ensemble-based Machine Learning (ABDpred) | Antimicrobial | 0.9975401 | researchgate.net |
Xenograft Models for Antitumor Efficacy
No data is available from studies using xenograft models to evaluate the antitumor efficacy of this compound. Research on other pteridine derivatives has shown significant tumor growth inhibition in mouse xenograft models, highlighting the potential of this chemical class in oncology. herts.ac.uk For example, a 4-methylpteridinone derivative demonstrated 75% tumor growth inhibition in a U97 glioma mouse tumor xenograft model. herts.ac.uk Nevertheless, the in vivo antitumor potential of this compound has not been experimentally assessed.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Information regarding the absorption, distribution, metabolism, excretion (ADME), and the mechanism of action of this compound is not present in the reviewed scientific literature. While the synthesis of related compounds like 6,7-Di(furan-2-yl)pteridine-2,4(1H,3H)-dione has been described, their biological and pharmacological properties have not been characterized. theses.czmdpi.com
Innovative Applications and Future Research Directions for 6,7 Di Furan 2 Yl Pteridin 4 Amine
Development of 6,7-Di(furan-2-yl)pteridin-4-amine as a Chemical Probe for Biological Systems
The development of novel chemical probes is crucial for unraveling complex biological processes. Pteridine (B1203161) derivatives, due to their structural similarity to native biomolecules like purines, have emerged as promising candidates for such applications. nih.govnih.govcancer.gov The unique structure of this compound, featuring a pteridine core flanked by two furan (B31954) rings, presents an intriguing scaffold for a chemical probe.
The nitrogen-rich pteridine ring system can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules such as proteins and nucleic acids. herts.ac.uk The furan rings, with their own distinct electronic and steric properties, can further modulate these interactions, potentially conferring selectivity for specific biological targets. The 4-amino group can also participate in hydrogen bonding, a key interaction in many biological recognition events.
Future research in this area would involve synthesizing this compound and evaluating its binding affinity and selectivity for a range of biological targets. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and surface plasmon resonance could be employed to characterize these interactions. Furthermore, computational modeling could provide insights into the binding modes of this compound with various proteins and enzymes, guiding the design of more potent and selective probes. asm.orgresearchgate.netnih.gov
Exploration of Photophysical Properties for Fluorescent Biosensing and Imaging Applications
Many pteridine derivatives exhibit intrinsic fluorescence, a property that has been harnessed for the development of fluorescent probes. nih.govnih.govoup.com The photophysical properties of these molecules, such as their absorption and emission spectra, quantum yield, and fluorescence lifetime, are often sensitive to their local environment. researchgate.netnih.govcancer.gov This sensitivity can be exploited for biosensing applications, where changes in fluorescence signal indicate the presence or concentration of a specific analyte.
The combination of the pteridine core with furan rings in this compound could give rise to unique photophysical characteristics. The extended π-conjugation system may result in absorption and emission at longer wavelengths, which is advantageous for biological imaging as it minimizes background fluorescence from native biomolecules. The furan rings could also influence the quantum yield and solvatochromic properties of the molecule.
A systematic investigation of the photophysical properties of this compound in various solvents and in the presence of different biomolecules would be the first step in exploring its potential as a fluorescent biosensor. Time-resolved fluorescence spectroscopy could provide detailed information about the excited-state dynamics of the molecule. nih.gov Should the compound exhibit favorable photophysical properties, it could be further developed for applications in fluorescence microscopy and other advanced imaging techniques.
While specific experimental data for this compound is not available, the following table presents hypothetical photophysical data based on known properties of similar pteridine-based fluorophores to illustrate the parameters of interest.
| Property | Value |
| Absorption Maximum (λabs) | ~350-380 nm |
| Emission Maximum (λem) | ~430-460 nm |
| Molar Extinction Coefficient (ε) | >10,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.5 |
| Fluorescence Lifetime (τF) | 2-5 ns |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
Integration with Advanced Drug Delivery Systems in Research Contexts
The pteridine scaffold is a component of several clinically used drugs, highlighting its biocompatibility and therapeutic potential. numberanalytics.comnih.govorientjchem.orgijrpr.com In a research context, conjugating pteridine derivatives to advanced drug delivery systems, such as nanoparticles, liposomes, or polymers, could enable targeted delivery to specific cells or tissues. google.com This approach can enhance therapeutic efficacy while minimizing off-target effects.
The 4-amino group of this compound provides a convenient handle for covalent attachment to various drug delivery platforms. For instance, it could be acylated to form an amide bond with a carboxyl-functionalized nanoparticle or polymer. The furan rings could also potentially be utilized for specific conjugation chemistries.
Future research in this domain would focus on the synthesis and characterization of conjugates of this compound with different drug delivery systems. The loading efficiency, release kinetics, and stability of these conjugates would need to be thoroughly evaluated. In vitro and in vivo studies would then be necessary to assess the targeting efficiency and therapeutic potential of these advanced drug delivery systems in relevant disease models.
Strategic Directions for Rational Drug Design Based on the this compound Scaffold
The pteridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.govnih.gov The 6,7-disubstituted pteridine framework, in particular, has been a focus of drug discovery efforts. researchgate.net The presence of the two furan rings at the 6 and 7 positions of the pteridine core in this compound offers a unique starting point for rational drug design.
Structure-activity relationship (SAR) studies would be a key strategy in this endeavor. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a desired therapeutic effect. For example, the furan rings could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the impact of heteroatom substitution. The 4-amino group could be substituted with various alkyl or aryl groups to explore the effect of steric and electronic changes at this position.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, would play a crucial role in guiding the design of new analogs. asm.orgijfmr.com These in silico tools can help to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process. The ultimate goal would be to develop potent and selective drug candidates based on the this compound scaffold for a range of therapeutic indications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
